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Compound of Interest

Compound Name: 4-Acetylaminoantipyrine

Cat. No.: B030449

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetylaminoantipyrine (4-AAP), a significant metabolite of the analgesic drug metamizole.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable reference points for researchers in analytical
chemistry, pharmacology, and drug development.

Molecular Structure and Properties

4-Acetylaminoantipyrine, also known as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-
pyrazol-4-yl)acetamide, is a member of the pyrazole class of compounds.[1] It is functionally
related to antipyrine and is a known drug metabolite.[1]

Molecular Formula: C13H1sN302[2][3]
Molecular Weight: 245.28 g/mol [4]

Appearance: White to pale yellow crystalline solid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Acetylaminoantipyrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms.

Table 1: *H NMR Spectroscopic Data for 4-Acetylaminoantipyrine[5]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
9.65 Singlet 1H -NH- (Amide proton)
_ Aromatic protons
7.61-7.17 Multiplet 5H
(Phenyl group)
N-CHs (Methyl grou
3.08 Singlet 3H ( y aroup
on pyrazole ring)
C-CHs (Methyl grou
2.20 Singlet 3H ( y arotp
on pyrazole ring)
) -C(=0O)CHs (Acetyl
2.04 Singlet 3H

methyl group)

Solvent: CDClIs, Instrument Frequency: 90 MHz[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 4-Acetylaminoantipyrine
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400 - 3300 Strong, Broad N-H stretch (Amide)
~1680 - 1640 Strong C=0 stretch (Amide I)
~1650 Strong C=0 stretch (Pyrazole ring)
~1600, ~1490 Medium C=C stretch (Aromatic ring)
~1550 Medium N-H bend (Amide I1)
~1370 Medium C-H bend (Methyl groups)

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 4-Acetylaminoantipyrine

mlz Relative Intensity (%) Assignment
245.12 58.2 [M]* (Molecular ion)
203.1 24.9 [M - C2H20]*

84.1 61.3

83.1 30.2

56.1 100.0

57.1 28.8

lonization Method: Electron Impact (EI[5]
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High-resolution mass spectrometry (HRMS) data has also been reported, with the protonated
molecule [M+H]* observed at an m/z of 246.1237.[6]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific, detailed protocols for each dataset are proprietary to the data
source, the following provides an overview of the general methodologies employed.

NMR Spectroscopy

A solution of 4-Acetylaminoantipyrine was prepared in deuterated chloroform (CDCIs). The 1H
NMR spectrum was recorded on a Varian A-60 or equivalent 90 MHz NMR spectrometer.[1][5]
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

IR Spectroscopy

The solid sample of 4-Acetylaminoantipyrine was mixed with potassium bromide (KBr)
powder and pressed into a thin pellet. The FTIR spectrum was then recorded using a
spectrophotometer.[1] This method is a common technique for analyzing solid samples.

Mass Spectrometry

For the electron ionization (El) mass spectrum, the sample was introduced into the mass
spectrometer, and the molecules were bombarded with a high-energy electron beam. The
resulting charged fragments were then separated by their mass-to-charge ratio. For Liquid
Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was first separated on a
liquid chromatograph and then introduced into the mass spectrometer, typically using
electrospray ionization (ESI).[3][6] Tandem mass spectrometry (MS/MS) experiments involve
the selection of a precursor ion, its fragmentation, and analysis of the product ions to provide
more detailed structural information.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 4-Acetylaminoantipyrine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data for 4-Acetylaminoantipyrine. For
more in-depth analysis and access to raw spectral data, researchers are encouraged to consult
the referenced databases and publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NCBI | NLM | NIH [pubmed.ncbi.nim.nih.gov]

2. CAS 83-15-8: 4-Acetylaminoantipyrine | CymitQuimica [cymitquimica.com]

3. mzCloud — 4 Acetamidoantipyrine [mzcloud.org]

4.4-7 77 2 K 77F ') > analytical standard | Sigma-Aldrich [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b030449?utm_src=pdf-body-img
https://www.benchchem.com/product/b030449?utm_src=pdf-body
https://www.benchchem.com/product/b030449?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/static-page/down_bethesda.html
https://cymitquimica.com/cas/83-15-8/
https://www.mzcloud.org/compound/Reference/1099
https://www.sigmaaldrich.com/JP/ja/product/sial/55669
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. 4-ACETAMIDOANTIPYRINE(83-15-8) 1H NMR [m.chemicalbook.com]
o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetylaminoantipyrine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030449#spectroscopic-data-for-4-
acetylaminoantipyrine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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